An In-Depth Technical Guide to the Chemical Properties and Reactivity of Ethyl 5-bromo-3-methylpicolinate
An In-Depth Technical Guide to the Chemical Properties and Reactivity of Ethyl 5-bromo-3-methylpicolinate
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Heterocyclic Building Block
Ethyl 5-bromo-3-methylpicolinate is a substituted pyridine derivative that has emerged as a crucial intermediate in modern synthetic chemistry. Its strategic combination of a reactive bromine atom, an electron-withdrawing ester, and a methyl group on the pyridine core makes it a highly versatile building block for the synthesis of complex molecules. This guide provides an in-depth analysis of its chemical properties, synthesis, and reactivity, with a focus on its application in the development of novel pharmaceuticals, particularly in the realm of kinase inhibitors. The presence of the bromine atom at the 5-position allows for facile functionalization through various cross-coupling reactions, while the ethyl ester at the 2-position and the methyl group at the 3-position influence the electronic properties and steric environment of the pyridine ring, offering a nuanced platform for molecular design.
Physicochemical Properties
A thorough understanding of the physicochemical properties of Ethyl 5-bromo-3-methylpicolinate is essential for its effective use in synthesis, including purification and scale-up.
| Property | Value | Source |
| CAS Number | 794592-13-5 | |
| Molecular Formula | C₉H₁₀BrNO₂ | |
| Molecular Weight | 244.09 g/mol | |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | 315.9 ± 37.0 °C (Predicted) | |
| Density | 1.439 ± 0.06 g/cm³ (Predicted) | |
| Storage | Store at room temperature under an inert atmosphere. |
Synthesis of Ethyl 5-bromo-3-methylpicolinate
The reliable synthesis of Ethyl 5-bromo-3-methylpicolinate is a critical first step for its utilization in further synthetic endeavors. A common and effective method involves the esterification of the corresponding carboxylic acid.
Experimental Protocol: Esterification of 5-bromo-3-methylpicolinic acid
This protocol is adapted from a procedure described in the patent literature for the synthesis of MNK inhibitors for the treatment of migraines[1].
Reaction Scheme:
Caption: Synthesis of Ethyl 5-bromo-3-methylpicolinate.
Materials:
-
5-bromo-3-methylpicolinic acid (1.0 equiv)
-
Ethanol (used as solvent)
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Concentrated Sulfuric Acid (H₂SO₄) (1.0 equiv)
Procedure:
-
To a solution of 5-bromo-3-methylpicolinic acid (10 g, 42.3 mmol) in ethanol (37 mL), add concentrated sulfuric acid (2.3 mL, 18.4 M, 42.3 mmol) at 23 °C.[1]
-
Heat the reaction mixture to 80 °C and maintain for 16 hours.[1]
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Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.
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Concentrate the filtrate under reduced pressure to afford the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield pure Ethyl 5-bromo-3-methylpicolinate.
Causality Behind Experimental Choices:
-
Sulfuric Acid: Acts as a catalyst for the Fischer esterification by protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity.
-
Ethanol as Solvent: Serves as both the reactant and the solvent, driving the equilibrium towards the product according to Le Chatelier's principle.
-
Heating: Increases the reaction rate to ensure completion within a reasonable timeframe.
-
Aqueous Workup: The basic quench neutralizes the acidic catalyst, and the extraction isolates the desired ester from water-soluble byproducts.
Spectroscopic Characterization
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the ethyl and methyl groups.
-
Aromatic Protons: Two doublets in the aromatic region (δ 7.5-8.5 ppm), corresponding to the two protons on the pyridine ring. The coupling constant between these protons would be small (J ≈ 2-3 Hz), indicative of a meta-relationship.
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Ethyl Group: A quartet (δ 4.2-4.5 ppm) for the methylene protons (-OCH₂CH₃) coupled to the methyl protons, and a triplet (δ 1.2-1.5 ppm) for the terminal methyl protons (-OCH₂CH₃) coupled to the methylene protons.
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Methyl Group: A singlet (δ 2.3-2.6 ppm) for the methyl group attached to the pyridine ring.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
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Carbonyl Carbon: A signal in the downfield region (δ 160-170 ppm) corresponding to the ester carbonyl carbon.
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Aromatic Carbons: Five distinct signals in the aromatic region (δ 120-160 ppm) for the carbons of the pyridine ring. The carbon bearing the bromine atom will be shifted downfield.
-
Ethyl Group Carbons: A signal for the methylene carbon (-OCH₂) around δ 60-65 ppm and a signal for the methyl carbon (-CH₃) around δ 13-15 ppm.
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Methyl Group Carbon: A signal for the methyl carbon attached to the pyridine ring around δ 15-20 ppm.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the functional groups present.
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C=O Stretch: A strong absorption band around 1720-1740 cm⁻¹ characteristic of the ester carbonyl group.
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C-O Stretch: An absorption band in the region of 1100-1300 cm⁻¹ for the C-O single bond of the ester.
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C=C and C=N Stretches: Aromatic ring stretching vibrations will appear in the 1400-1600 cm⁻¹ region.
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C-H Stretches: Aliphatic C-H stretching vibrations from the ethyl and methyl groups will be observed just below 3000 cm⁻¹.
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C-Br Stretch: A weak absorption in the fingerprint region, typically below 800 cm⁻¹.
Mass Spectrometry (MS) (Predicted)
The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
-
Molecular Ion (M+): An isotopic pattern characteristic of a bromine-containing compound, with two peaks of nearly equal intensity at m/z 243 and 245, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.
-
Fragmentation: Common fragmentation pathways would include the loss of the ethoxy group (-OEt, M-45) and the loss of the entire ester group (-COOEt, M-73).
Key Chemical Reactions and Mechanistic Insights
The bromine atom at the 5-position of Ethyl 5-bromo-3-methylpicolinate is the primary site of reactivity, making it an ideal substrate for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern drug discovery for the construction of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organoboron compound with an organic halide.
Reaction Scheme:
Caption: Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol (General): This protocol is a generalized procedure based on established methods for the Suzuki coupling of bromopyridines.
Materials:
-
Ethyl 5-bromo-3-methylpicolinate (1.0 equiv)
-
Arylboronic acid (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/water or Toluene/water)
Procedure:
-
To a flame-dried Schlenk flask, add Ethyl 5-bromo-3-methylpicolinate, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent and the palladium catalyst.
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Mechanistic Insights: The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of Ethyl 5-bromo-3-methylpicolinate to form a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the organic group from the arylboronic acid is transferred to the palladium center.
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds.
Reaction Scheme:
Caption: Buchwald-Hartwig amination reaction.
Experimental Protocol (General): This protocol is a generalized procedure based on established methods for the Buchwald-Hartwig amination of bromopyridines.
Materials:
-
Ethyl 5-bromo-3-methylpicolinate (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%)
-
Phosphine ligand (e.g., Xantphos, BINAP, 2-10 mol%)
-
Base (e.g., NaOtBu or Cs₂CO₃, 1.5-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
Procedure:
-
To a flame-dried Schlenk flask, add the palladium catalyst and the phosphine ligand.
-
Evacuate and backfill the flask with an inert gas.
-
Add the solvent, followed by Ethyl 5-bromo-3-methylpicolinate, the amine, and the base.
-
Heat the reaction mixture to 80-110 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture, dilute with an organic solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Mechanistic Insights: The catalytic cycle of the Buchwald-Hartwig amination is generally understood to involve:
-
Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond.
-
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center, and the base removes a proton from the amine to form a palladium-amido complex.
-
Reductive Elimination: The aryl and amino groups are eliminated from the palladium center, forming the C-N bond and regenerating the Pd(0) catalyst.
Applications in Drug Discovery
The utility of Ethyl 5-bromo-3-methylpicolinate as a synthetic intermediate is highlighted by its use in the development of kinase inhibitors. A patent for MNK (MAP kinase-interacting kinase) inhibitors, which are being investigated for the treatment of various diseases including cancer, describes a reaction sequence involving this compound[2].
In one example, Ethyl 5-bromo-3-methylpicolinate is subjected to an oxidation reaction. To a solution of ethyl 5-bromo-3-methylpicolinate in dichloromethane at 0 °C, urea hydrogen peroxide and trifluoroacetic anhydride are added. This reaction is strongly exothermic and results in the modification of the pyridine ring, a key step in the synthesis of the final MNK inhibitor[2].
Safety and Handling
Ethyl 5-bromo-3-methylpicolinate should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[3]. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Store the compound at room temperature under an inert atmosphere to prevent degradation[4].
Conclusion
Ethyl 5-bromo-3-methylpicolinate is a valuable and versatile building block in organic synthesis, particularly for the construction of complex heterocyclic molecules with potential pharmaceutical applications. Its well-defined reactivity in palladium-catalyzed cross-coupling reactions, coupled with established synthetic routes, makes it an attractive starting material for drug discovery programs. This guide has provided a comprehensive overview of its chemical properties, synthesis, and reactivity, offering a solid foundation for researchers and scientists to effectively utilize this compound in their synthetic endeavors.
References
-
MySkinRecipes. Ethyl 5-bromo-3-methylpicolinate. [Link]
- Google Patents. Methods of treating migraine with mnk inhibitors. WO2023014943A1.
- Google Patents.
-
MySkinRecipes. Ethyl 5-bromo-3-methylpicolinate. [Link]
Sources
- 1. WO2023014943A1 - Methods of treating migraine with mnk inhibitors - Google Patents [patents.google.com]
- 2. US9814718B2 - MNK inhibitors and methods related thereto - Google Patents [patents.google.com]
- 3. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN104987308A - Preparation method for 5-bromine-2-picolinic acid - Google Patents [patents.google.com]
